REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[N:11]=[C:10]([CH:18]3[CH2:20][CH2:19]3)[C:9]=2[C:21](OC)=[O:22])=[CH:4][CH:3]=1.[H-].COCCO[Al+]OCCOC.[Na+].[H-].N1CCOCC1.S(=O)(=O)(O)O>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[N:11]=[C:10]([CH:18]3[CH2:19][CH2:20]3)[C:9]=2[CH:21]=[O:22])=[CH:4][CH:3]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
32.1 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C1=C(C(=NC2=CC=CC=C12)C1CC1)C(=O)OC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].COCCO[Al+]OCCOC.[Na+].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared earlier
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the inner temperature to not higher than 0° C.
|
Type
|
ADDITION
|
Details
|
after completion of the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to room temperature
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the inner temperature to not higher than 10° C
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated from the mixture
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with toluene (30 ml)
|
Type
|
CUSTOM
|
Details
|
obtained earlier
|
Type
|
WASH
|
Details
|
The mixture was washed with water (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The obtained residue was recrystallized from diisopropyl ether
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=C(C(=NC2=CC=CC=C12)C1CC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.4 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |